

Technical Guide on the Spectroscopic and Biological Analysis of Vanillin

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Compound of Interest

Compound Name: *Aglaine B*
Cat. No.: *B15591331*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public spectroscopic data could be located for a compound named "**Aglaine B.**" To fulfill the request for a comprehensive technical guide on the presentation of spectroscopic data, this document utilizes Vanillin as a representative small molecule. The methodologies, data presentation formats, and visualizations provided herein serve as a template for the analysis of natural products.

Core Spectroscopic Data

The structural elucidation of Vanillin is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard[1].

Table 1: ^1H NMR Data for Vanillin (500 MHz, CDCl_3)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1	7.44	d	1.5	1H
H2	7.42	dd	8.2, 1.5	1H
H3	6.98	d	8.2	1H
H4 (-OH)	6.15	s	-	1H
H5 (-OCH ₃)	3.97	s	-	3H
H6 (-CHO)	9.83	s	-	1H

Data sourced from various publicly available spectra and literature[1][2].

Table 2: ¹³C NMR Data for Vanillin (125 MHz, CDCl₃)

Carbon Label	Chemical Shift (δ , ppm)	Carbon Type (DEPT)
C1	129.9	C
C2	108.7	CH
C3	147.0	C
C4	151.7	C
C5	114.5	CH
C6	127.6	CH
C7 (-CHO)	191.1	CH
C8 (-OCH ₃)	56.1	CH ₃

Data sourced from various publicly available spectra and literature[1][3][4].

Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Vanillin.

Table 3: Mass Spectrometry Data for Vanillin

Technique	Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Electron Ionization (EI-MS)	-	-	-	152 (M ⁺), 151, 137, 123, 109, 81, 65, 53
Electrospray Ionization (ESI-MS)	Positive	153.05	-	-
Electrospray Ionization (ESI-MS)	Negative	-	151.04	-

Data sourced from NIST WebBook and MassBank[5][6]. The molecular formula of Vanillin is C₈H₈O₃, with a molecular weight of 152.15 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline generalized protocols for the spectroscopic analysis of small molecules like Vanillin.

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a purified small organic molecule is as follows[7]:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified compound.

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6).
- Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - The experiments are typically performed on a 400, 500, or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
 - The instrument is tuned and matched for the specific nucleus being observed (^1H or ^{13}C).
 - The sample is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled experiment is typically run to obtain singlets for each carbon. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The number of increments in the indirect dimension and the number of scans per increment are optimized to balance resolution and experiment time.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.

- Phase and baseline corrections are applied.
- The spectra are referenced to the internal standard (TMS at 0 ppm).
- For ^1H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry

The following is a general protocol for the analysis of a small molecule by LC-MS[8][9][10]:

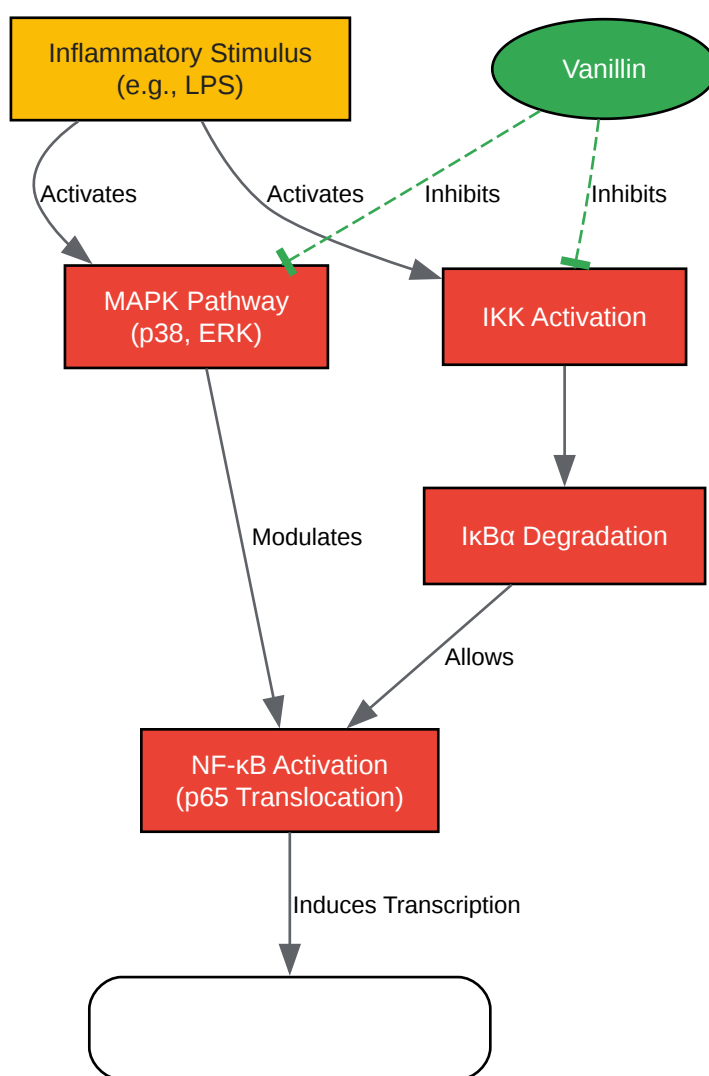
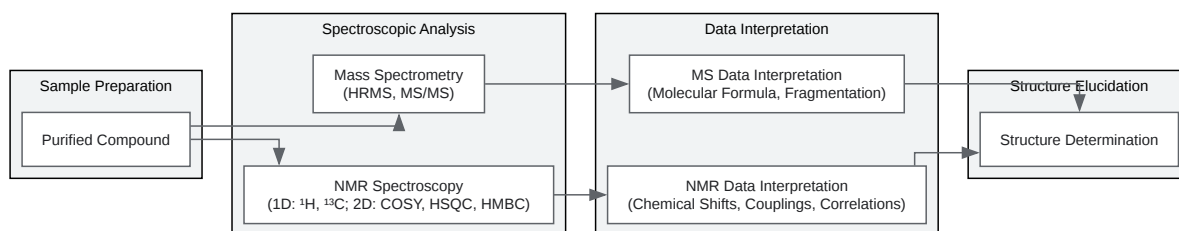
- Sample Preparation:
 - Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to a final concentration in the low $\mu\text{g/mL}$ to ng/mL range, depending on the sensitivity of the instrument.
 - The final dilution should be in a solvent compatible with the mobile phase.
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used for molecules with moderate polarity like Vanillin.
 - Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
 - Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
 - Injection Volume: 1-10 μL .
- Mass Spectrometry (MS):
 - Ion Source: Electrospray ionization (ESI) is a common choice for polar molecules. It can be operated in either positive or negative ion mode.

- Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for elemental composition determination.
- Scan Range: A typical m/z range for small molecules is 100-1000.
- Data Acquisition: Data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural confirmation. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizations: Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a purified natural product.



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